molecular formula C11H16N2O2 B13150421 5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde

5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde

Cat. No.: B13150421
M. Wt: 208.26 g/mol
InChI Key: KHOFOZVJGFNNNP-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde is a heterocyclic aldehyde featuring a furan ring substituted with a 4-ethylpiperazine group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting kinase inhibition and receptor modulation . The ethylpiperazine moiety enhances solubility and modulates electronic properties, while the aldehyde group provides a reactive site for further derivatization.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11-4-3-10(9-14)15-11/h3-4,9H,2,5-8H2,1H3

InChI Key

KHOFOZVJGFNNNP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(O2)C=O

Origin of Product

United States

Chemical Reactions Analysis

5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, and the piperazine ring can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acetic acid, sodium borohydride, potassium permanganate, and various aromatic amines . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted furan derivatives.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The furan ring and piperazine moiety allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with microbial cell wall synthesis or protein function, leading to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : Ethylpiperazine-substituted furan carbaldehydes are promising scaffolds for kinase inhibitors, as seen in YPC-21817 .
  • Thermodynamics : Nitrophenyl derivatives provide benchmark data for computational modeling of combustion and formation enthalpies .
  • Synthetic Chemistry : Substituent choice (e.g., chloro vs. nitro) directly impacts yield and reaction conditions, as demonstrated in .

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